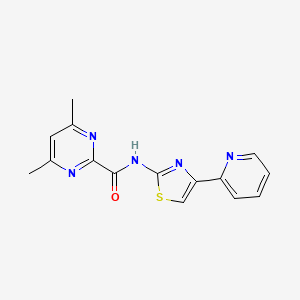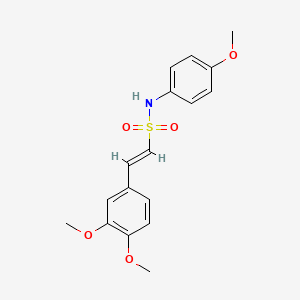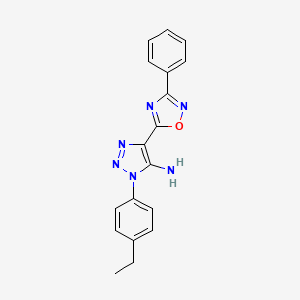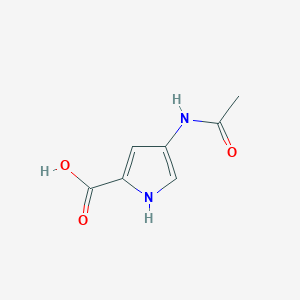
4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has been shown to have both biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have potent therapeutic effects in vitro. However, 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has not yet been extensively studied in animal models, so its potential therapeutic effects in vivo are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide. One potential direction is to investigate its potential therapeutic effects in animal models of cancer and inflammation. Another potential direction is to optimize the synthesis method to improve the solubility and bioavailability of 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide. Additionally, the mechanism of action of 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide could be further elucidated to better understand its therapeutic effects.
Synthesemethoden
The synthesis of 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide can be achieved through a multistep process that involves the reaction of 2-aminopyrimidine with 2-bromo-4,6-dimethylpyridine, followed by the reaction of the resulting intermediate with thioamide. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4,6-dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-9-7-10(2)18-13(17-9)14(21)20-15-19-12(8-22-15)11-5-3-4-6-16-11/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOSKLAMFVIQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide](/img/structure/B2774212.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774214.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)
![N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide](/img/structure/B2774219.png)

![1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774223.png)

![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)
![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]phthalazine](/img/structure/B2774229.png)
